molecular formula C16H15NO3 B6404785 5-Methyl-2-[3-(N-methylaminocarbonyl)phenyl]benzoic acid CAS No. 1261977-16-5

5-Methyl-2-[3-(N-methylaminocarbonyl)phenyl]benzoic acid

Cat. No.: B6404785
CAS No.: 1261977-16-5
M. Wt: 269.29 g/mol
InChI Key: IDDAXXFINIFBSG-UHFFFAOYSA-N
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Description

5-Methyl-2-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, also known as Mecarbinate, is a chemical compound with the molecular formula C16H15NO3 and a molecular weight of 269.29 g/mol. This compound has potential implications in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-[3-(N-methylaminocarbonyl)phenyl]benzoic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant reaction conditions, making it suitable for the synthesis of complex organic molecules .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-[3-(N-methylaminocarbonyl)phenyl]benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Substitution reactions can occur at various positions on the aromatic ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

5-Methyl-2-[3-(N-methylaminocarbonyl)phenyl]benzoic acid has a wide range of scientific research applications, including:

    Chemistry: This compound is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the study of biological processes and interactions at the molecular level.

    Medicine: Research is being conducted to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 5-Methyl-2-[3-(N-methylaminocarbonyl)phenyl]benzoic acid involves its interaction with specific molecular targets and pathways The exact mechanism may vary depending on the application and context

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 5-Methyl-2-[3-(N-methylaminocarbonyl)phenyl]benzoic acid include:

  • 5-Methyl-2-[3-(N-ethylaminocarbonyl)phenyl]benzoic acid
  • 5-Methyl-2-[3-(N-propylaminocarbonyl)phenyl]benzoic acid
  • 5-Methyl-2-[3-(N-butylaminocarbonyl)phenyl]benzoic acid

Uniqueness

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties. This compound’s unique structure allows it to participate in specific reactions and interactions that may not be possible with other similar compounds.

Properties

IUPAC Name

5-methyl-2-[3-(methylcarbamoyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-10-6-7-13(14(8-10)16(19)20)11-4-3-5-12(9-11)15(18)17-2/h3-9H,1-2H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDDAXXFINIFBSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=CC=C2)C(=O)NC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10690638
Record name 4-Methyl-3'-(methylcarbamoyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261977-16-5
Record name 4-Methyl-3'-(methylcarbamoyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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